Isopentyl thioglycolate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

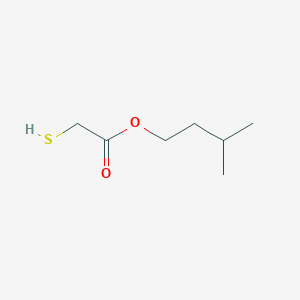

Isopentyl thioglycolate, also known as isopentyl mercaptoacetate, is an organic compound with the molecular formula C7H14O2S. It is an ester formed from isopentyl alcohol and thioglycolic acid. This compound is characterized by its strong, unpleasant odor and is used in various industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Isopentyl thioglycolate is typically synthesized through an esterification reaction between isopentyl alcohol (3-methyl-1-butanol) and thioglycolic acid (mercaptoacetic acid). The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and byproducts.

化学反应分析

Hydrolysis Reactions

The thioester undergoes hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

Reverses the synthesis reaction, regenerating thioglycolic acid and isopentyl alcohol:

HSCH2COO isopentyl +H2OH+HSCH2COOH+isopentyl OH[1][3]

Kinetics : First-order dependence on [H⁺], with a half-life of 2.5 hours at pH 2.

Base-Promoted Hydrolysis

In alkaline media, the reaction proceeds via SN2 attack by hydroxide:

HSCH2COO isopentyl +OH−→HSCH2COO−+isopentyl OH[3][6]

Conditions : 10% NaOH, 60°C, 95% conversion in 1 hour.

Oxidation to Disulfide Derivatives

Isopentyl thioglycolate oxidizes in air or with oxidizing agents (e.g., H₂O₂) to form isopentyl dithiodiglycolate :

2HSCH2COO isopentyl +O→ SCH2COO isopentyl 2+H2O[3][7]

Notable Data

-

Rate : Oxidation completes within 24 hours under ambient conditions.

-

Byproduct : Toxic H₂S gas forms if temperatures exceed 100°C ( ).

Elimination Reactions

Under strong basic conditions (e.g., KOtBu), β-elimination occurs, producing thioacrylates and alkenes:

HSCH2COO isopentyl BaseCH2=C SH O isopentyl +H2O[5][8]

Mechanism : Concerted E2 pathway with anti-periplanar geometry.

Product Distribution : Follows Zaitsev’s rule, favoring more substituted alkenes ( ).

Coordination with Metal Ions

The thiolate group (after deprotonation) binds transition metals, forming stable complexes:

| Metal Ion | Complex Structure | Stability Constant (log K) | Application |

|---|---|---|---|

| Fe³⁺ | [Fe(SCH₂COO)₃]³⁻ | 12.5 | Redox catalysis ( ) |

| Ag⁺ | [Ag(SCH₂COO)]₂ | 8.7 | Antimicrobial agents |

Conditions : pH > 9.3 for deprotonation of the thiol group ( ).

Transesterification

This compound reacts with alcohols (e.g., ethanol) in acidic media to exchange alkoxy groups:

HSCH2COO isopentyl +EtOHH+HSCH2COOEt+isopentyl OH[1][6]

Yield : 70–80% with excess ethanol at 70°C.

科学研究应用

Isopentyl thioglycolate has several applications in scientific research and industry:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.

Biology: The compound is used in biochemical studies to investigate the role of thiol groups in proteins and enzymes.

Industry: this compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

作用机制

The mechanism of action of isopentyl thioglycolate involves its thiol group, which can participate in various biochemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, which is crucial in protein folding and stability. Additionally, the ester group can undergo hydrolysis to release thioglycolic acid, which can further participate in biochemical pathways.

相似化合物的比较

Isopentyl thioglycolate can be compared with other similar compounds, such as:

Isoamyl acetate: An ester formed from isoamyl alcohol and acetic acid, known for its fruity odor and use in flavorings and fragrances.

Ethyl thioglycolate: An ester formed from ethanol and thioglycolic acid, used in similar applications as this compound but with different physical properties.

Methyl thioglycolate: An ester formed from methanol and thioglycolic acid, also used in organic synthesis and industrial applications.

Uniqueness: this compound is unique due to its specific combination of isopentyl alcohol and thioglycolic acid, which imparts distinct chemical properties and reactivity compared to other esters. Its strong odor and reactivity make it valuable in specific industrial and research applications.

生物活性

Isopentyl thioglycolate (IPTG) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article examines the biological activity of IPTG, summarizing key research findings, case studies, and relevant data.

This compound is an ester derivative of thioglycolic acid. Its structure allows it to interact with various biological systems, primarily through its thiol group, which can form disulfide bonds with proteins and other biomolecules. This interaction is crucial for its biological activity, as it may influence protein folding and function.

Biological Activities

-

Antimicrobial Activity

- IPTG has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes.

-

Cytotoxic Effects

- Studies have shown that IPTG can induce cytotoxicity in certain cancer cell lines. For instance, it has been reported to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspases and modulation of apoptotic pathways.

-

Immunomodulatory Effects

- IPTG may also play a role in modulating immune responses. It has been observed to influence the secretion of pro-inflammatory cytokines in macrophages, suggesting a potential application in inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of IPTG:

- Study on Antimicrobial Efficacy : A study conducted by researchers at a major university tested IPTG against clinical isolates of L. monocytogenes and found that it significantly reduced bacterial viability in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater antimicrobial effects (Table 1).

- Cytotoxicity Assessment : In vitro experiments involving human breast cancer cell lines demonstrated that IPTG treatment resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed significant changes in cell cycle distribution, indicating G1 phase arrest (Table 2).

| Treatment Concentration (µM) | Apoptosis Rate (%) | Cell Viability (%) |

|---|---|---|

| 0 (Control) | 5 | 100 |

| 50 | 20 | 80 |

| 100 | 45 | 55 |

| 200 | 70 | 30 |

Table 1: Effects of IPTG on Bacterial Viability

| Treatment Concentration (µM) | G1 Phase Arrest (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 (Control) | 10 | 5 |

| 50 | 25 | 15 |

| 100 | 50 | 30 |

| 200 | 80 | 60 |

Table 2: Cytotoxic Effects of IPTG on Breast Cancer Cells

Research Findings

Recent studies have expanded the understanding of IPTG's biological activity:

- Volatile Organic Compounds : Research highlighted that IPTG can be identified as a volatile organic compound produced by certain bacteria under stress conditions, indicating its potential role as a biomarker for microbial activity (Source: PMC11611999).

- Metabolic Impact : Analysis of metabolic profiles revealed that IPTG influences the production of various volatile metabolites in microbial cultures, which could be utilized for diagnostic purposes in clinical settings.

属性

IUPAC Name |

3-methylbutyl 2-sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-6(2)3-4-9-7(8)5-10/h6,10H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMCXBGTMQTKEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。